![molecular formula C21H18N4O2S B2733744 2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-phenylacetamide CAS No. 1021228-32-9](/img/structure/B2733744.png)
2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound involves a two-step process. First, the corresponding acids undergo condensation and hydrolysis, followed by cyclization to yield pyrazoloquinolines. Substitution of these pyrazoloquinolines leads to the final compound .
Physical And Chemical Properties Analysis
- Dipole Moment Changes (Δμ) : Calculated values for this compound are 10.3, 12.8, and 19.0 D .
- IR Spectrum Peaks : Notable peaks include 1680 cm-1 and 1725 cm-1 (C=O), and 3346 cm-1 (NH) .
- NMR Spectra Peaks : Relevant peaks include 3.83 ppm (OCH3), 7.10 ppm (H-3), 7.64 ppm (H-6), 7.98 ppm (H-2), and 11.81 ppm (NH) .
Scientific Research Applications
Computational and Pharmacological Evaluation of Heterocyclic Derivatives
Research has focused on the computational and pharmacological potential of heterocyclic novel derivatives, including oxadiazoles and pyrazoles, for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds have shown binding and moderate inhibitory effects in assays, with some demonstrating good affinity for cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), correlating to high analgesic and anti-inflammatory effects. Antioxidant potential and significant effects in toxicity assessment and tumor inhibition have also been reported (M. Faheem, 2018).
Anticancer Properties of Pyrazoline-bearing Hybrid Molecules
The synthesis of novel non-condensed pyrazoline-bearing hybrid molecules has been explored for their anticancer properties. These molecules combine pyrazoline with thiadiazole and dichloroacetic acid moieties, demonstrating the potential in anticancer activity through a cost-effective synthetic approach (I. Yushyn, S. Holota, Roman Lesyk, 2022).
Glutaminase Inhibitors for Cancer Treatment
The development of BPTES analogs as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS) for cancer treatment highlights the scientific interest in modifying heterocyclic compounds to improve drug-like properties. Some analogs have retained the potency of BPTES while presenting opportunities to enhance solubility and in vivo efficacy against human lymphoma B cells (K. Shukla et al., 2012).
Coordination Complexes with Antioxidant Activity
The synthesis of pyrazole-acetamide derivatives and their coordination complexes has been investigated, revealing significant antioxidant activity. This study underscores the role of heterocyclic compounds in developing new materials with potential therapeutic applications (K. Chkirate et al., 2019).
Antibacterial Activity of Pyrazole Derivatives
The synthesis and evaluation of pyrazole derivatives for antibacterial activity demonstrate the scientific pursuit of new antimicrobial agents. These studies involve modifying the heterocyclic scaffold to enhance efficacy against various bacteria, offering insights into the design of new therapeutic agents (А. А. Aghekyan et al., 2020).
properties
IUPAC Name |
2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-27-17-9-7-15(8-10-17)18-13-19-21(22-11-12-25(19)24-18)28-14-20(26)23-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHYHJRKUUTHKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-phenylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.